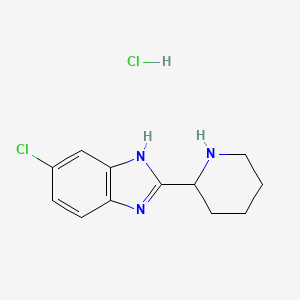

5-Chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole hydrochloride

Description

5-Chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole hydrochloride is a chemical compound that belongs to the class of benzodiazoles, which are heterocyclic aromatic organic compounds

Properties

IUPAC Name |

6-chloro-2-piperidin-2-yl-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3.ClH/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10;/h4-5,7,10,14H,1-3,6H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIIDHAKLYDZMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC3=C(N2)C=C(C=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole hydrochloride typically involves the formation of the benzodiazole core followed by the introduction of the piperidine ring and the chlorine substituent. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions, and the chlorine atom can be added via halogenation reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different benzodiazole derivatives, while substitution reactions can produce a variety of functionalized benzodiazoles.

Scientific Research Applications

5-Chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

2-(Piperidin-2-yl)-1H-1,3-benzodiazole: Lacks the chlorine substituent, which may affect its biological activity.

5-Chloro-1H-1,3-benzodiazole: Lacks the piperidine ring, which can influence its chemical properties and applications.

2-(Piperidin-2-yl)-1H-1,3-benzodiazole hydrochloride: Similar structure but without the chlorine atom.

Uniqueness

The presence of both the piperidine ring and the chlorine substituent in 5-Chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole hydrochloride makes it unique compared to other benzodiazole derivatives

Biological Activity

5-Chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of antibacterial research. This article explores its biological activity, synthesis, and structural comparisons with related compounds.

Chemical Structure and Properties

The compound features a benzodiazole ring fused with a piperidine moiety, characterized by the presence of a chlorine atom at the 5-position of the benzodiazole ring. This unique structure contributes to its distinct chemical properties and biological activities.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial properties. It is believed to inhibit key enzymes involved in bacterial metabolism, disrupting essential processes such as DNA replication and protein synthesis. Molecular docking studies have shown that this compound binds effectively to various bacterial enzymes, suggesting potential therapeutic applications against resistant strains.

Table 1: Antibacterial Activity Comparison

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 5-Chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole | 3.12 | Staphylococcus aureus |

| Isoniazid | 0.25 | Mycobacterium tuberculosis |

| Ciprofloxacin | 2 | Escherichia coli |

The minimum inhibitory concentration (MIC) values indicate that 5-chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole is comparable to established antibiotics like ciprofloxacin against certain bacterial strains .

The mechanism through which this compound exerts its antibacterial effects involves the inhibition of specific enzymes critical for bacterial survival. By binding to these enzymes, it prevents the bacteria from carrying out necessary metabolic functions, leading to cell death.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound in various contexts:

- Study on Antibacterial Efficacy : A recent study demonstrated the effectiveness of 5-chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole against multidrug-resistant Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated samples compared to controls .

- Molecular Docking Studies : Research utilizing molecular docking techniques has elucidated potential binding sites on target enzymes, providing insights into how structural modifications might enhance activity against specific pathogens.

Comparison with Similar Compounds

Comparative analysis with structurally similar compounds reveals differences in biological activity and potential applications:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Chloro-2-piperidin-1-yl-1,3-benzothiazole | Contains a benzothiazole instead | Different antibacterial spectrum |

| 2-Amino-6-chlorobenzothiazole | Lacks piperidine ring | Varying pharmacological effects |

| 4-Chloro-2-morpholin-1-yl-1,3-benzothiazole | Contains morpholine instead | Altered pharmacokinetic properties |

These comparisons highlight how variations in structure can significantly influence biological activity and chemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.